molecular formula C30H28O12 B2476569 3''-p-Coumaroylprunin CAS No. 84813-73-0

3''-p-Coumaroylprunin

Cat. No.: B2476569
CAS No.: 84813-73-0
M. Wt: 580.542
InChI Key: BEHIONSZUBFJLA-JKIGBVBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3''-p-Coumaroylprunin is a flavonoid glycoside characterized by a prunin (naringenin-7-O-glucoside) backbone esterified with a p-coumaroyl moiety at the 3'' position of the glucose unit.

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-3,5-dihydroxy-2-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-6-(hydroxymethyl)oxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O12/c31-14-24-27(37)29(42-25(36)10-3-15-1-6-17(32)7-2-15)28(38)30(41-24)39-19-11-20(34)26-21(35)13-22(40-23(26)12-19)16-4-8-18(33)9-5-16/h1-12,22,24,27-34,37-38H,13-14H2/b10-3+/t22?,24-,27-,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHIONSZUBFJLA-JKIGBVBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)OC(=O)C=CC4=CC=C(C=C4)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3’'-p-Coumaroylprunin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the phenolic groups in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3''-p-Coumaroylprunin and related metabolites identified in recent studies.

Compound Core Structure Substitution Position Habitat-Specific Abundance Putative Biological Role
This compound Naringenin-7-O-glucoside 3''-p-coumaroyl Not explicitly reported Antioxidant, UV protection
6″-p-Coumaroylprunin Naringenin-7-O-glucoside 6″-p-coumaroyl Lower in shaded habitats (HA) Defense against herbivores/pathogens
Isorhamnetin 3-O-[β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside] Isorhamnetin glycoside Complex rhamnoglucoside Lower in HA Anti-inflammatory, antimicrobial
Coumarin Simple benzopyrone None Lower in HA Allelopathy, fragrance biosynthesis
Aloe-emodin Anthraquinone Hydroxyl and methyl groups Higher in HA Laxative, anticancer activity
Sennoside B Dimeric anthraquinone glycoside Glucosyl linkages Higher in HA Stimulant laxative

Key Findings:

Positional Isomerism and Bioactivity :

  • The substitution position (3'' vs. 6″) of the p-coumaroyl group in prunin derivatives significantly affects solubility and interaction with biological targets. For example, 6″-p-Coumaroylprunin is more abundant in open habitats, suggesting a role in light-stress adaptation, whereas this compound may optimize membrane permeability for cellular uptake .
  • Coumarin, a simpler benzopyrone, lacks glycosylation but shares UV-protective properties with acylated prunins, albeit through different mechanisms (e.g., direct UV absorption vs. radical scavenging) .

Habitat-Specific Biosynthesis: Compounds like Aloe-emodin and Sennoside B (higher in HA) are associated with shaded environments, likely due to their roles in pathogen defense or resource allocation under low-light stress. In contrast, 6″-p-Coumaroylprunin’s lower abundance in HA may reflect trade-offs between growth and defense metabolism .

Structural Complexity and Function :

  • Isorhamnetin glycosides, with branched sugar chains, exhibit broader antimicrobial activity than this compound, possibly due to enhanced molecular stability or receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.